3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one
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Overview
Description
3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,3-diaminopyridine with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[1,2-a]pyrazine: Versatile scaffold in organic synthesis and drug development.
Pyrazolo[3,4-d]pyrimidine: Used as CDK2 inhibitors in cancer treatment.
Uniqueness: 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one is unique due to its specific structural features and the range of reactions it can undergo.
Properties
CAS No. |
85817-81-8 |
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Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3,3,8-trimethyl-2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-1-one |
InChI |
InChI=1S/C9H17N3O/c1-6-7-8(13)11-9(2,3)12(7)5-4-10-6/h6-7,10H,4-5H2,1-3H3,(H,11,13) |
InChI Key |
MAVYFDQFODQBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(=O)NC(N2CCN1)(C)C |
Origin of Product |
United States |
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